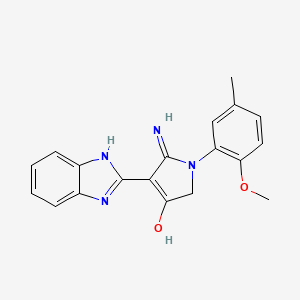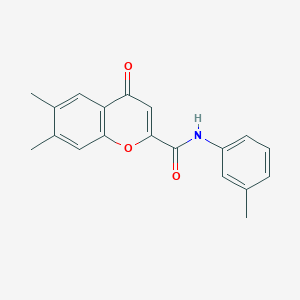![molecular formula C18H22N2O2 B11389476 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B11389476.png)
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyrrolidine intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrolidine ring can be reduced to form pyrrolidine-2-one derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrrolidine-2-one derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrrolidine moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Shares the furan moiety but differs in the rest of the structure.
Pyrrolidine-2-one derivatives: Similar in the pyrrolidine ring but lacks the furan and benzamide components.
Uniqueness
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide is unique due to its combination of furan, pyrrolidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2/c1-14-6-4-7-15(12-14)18(21)19-13-16(17-8-5-11-22-17)20-9-2-3-10-20/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,19,21) |
InChI Key |
ZITJIBGGXVVJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389420.png)
![5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11389430.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11389431.png)
![6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389434.png)
![2-[4-(Benzyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11389441.png)
![8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389442.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11389448.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389450.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11389451.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11389471.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B11389481.png)
